6-Ethoxy-2(3H)-benzothiazolone

Description

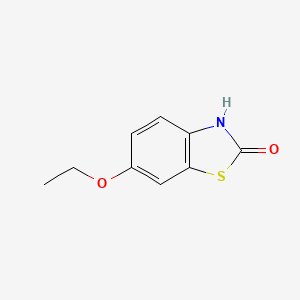

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethoxy-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-12-6-3-4-7-8(5-6)13-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNGOOZIXBRRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428815 | |

| Record name | 6-ETHOXY-2(3H)-BENZOTHIAZOLONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72680-01-4 | |

| Record name | 6-ETHOXY-2(3H)-BENZOTHIAZOLONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 6 Ethoxy 2 3h Benzothiazolone

Established Synthetic Routes to the Benzothiazolone Core

The formation of the benzothiazolone core is a cornerstone of synthetic strategies targeting this class of compounds. Key approaches include cyclization, condensation, and intramolecular cyclization reactions, which offer versatile pathways to the desired heterocyclic structure.

Cyclization Reactions

Cyclization reactions are a prominent method for constructing the benzothiazole (B30560) framework. A common approach involves the reaction of a p-substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid. This reaction proceeds through the formation of a phenyl thiocyanate intermediate, which then undergoes cyclization to yield a 2-amino-6-substituted benzothiazole. The amino group can subsequently be converted to the desired ketone functionality of the benzothiazolone. The mechanism involves the electrophilic attack of bromine on the thiocyanate intermediate. stackexchange.comrjpbcs.com

Another notable cyclization strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. This method is particularly effective for the synthesis of specific regioisomers of substituted benzothiazoles.

Condensation Reactions

Condensation reactions provide a direct and widely used route to the benzothiazole core. A primary example is the condensation of an ortho-aminothiophenol with various carbonyl-containing compounds such as aldehydes, carboxylic acids, acyl chlorides, or nitriles. This approach is versatile, allowing for the introduction of various substituents at the 2-position of the benzothiazole ring. For the synthesis of 2(3H)-benzothiazolones, phosgene or its equivalents can be used as the carbonyl source.

Intramolecular Cyclization Approaches

Intramolecular cyclization offers an alternative pathway to the benzothiazolone core. This can be achieved through the cyclization of ortho-halothioureas, often catalyzed by transition metals such as copper(I) or palladium(II). Another approach involves the formation of a benzyne intermediate from a bromo-substituted anilido nitrogen-containing precursor, followed by intramolecular cyclization. This strategy has been successfully employed for the synthesis of 7-substituted benzothiazoles.

Specific Synthetic Strategies for 6-Ethoxy-2(3H)-benzothiazolone and its Key Precursors

The synthesis of this compound requires specific strategies to introduce the ethoxy group at the 6-position of the benzothiazole ring. This is typically achieved by starting with a precursor that already contains the ethoxy substituent or by introducing it at an appropriate stage of the synthesis.

Synthesis of Ethoxy-Substituted Benzothiazole Intermediates

A key intermediate in the synthesis of the target molecule is 6-ethoxy-2-mercaptobenzothiazole (B156553). This compound can be synthesized and subsequently used as a scaffold for further modifications. For instance, 6-ethoxy-2-mercaptobenzothiazole can be reacted with various phenacyl bromides or benzyl bromide derivatives to produce a range of substituted benzothiazoles. researchgate.net The conversion of the 2-mercapto group to the 2-keto group to form the final this compound can be achieved through oxidation or hydrolysis.

Another important precursor is an ethoxy-substituted 2-aminobenzothiazole. The synthesis of 2-amino-6-methoxybenzothiazole (B104352) has been reported via the reaction of p-anisidine with ammonium thiocyanate followed by oxidative ring closure with bromine. ekb.eg An analogous approach using p-phenetidine (4-ethoxyaniline) would be expected to yield 2-amino-6-ethoxybenzothiazole.

| Precursor | Synthetic Method | Reagents | Reference |

| 6-Ethoxy-2-mercaptobenzothiazole | Reaction with phenacyl/benzyl bromides | Base | researchgate.net |

| 2-Amino-6-methoxybenzothiazole | Oxidative ring closure of thiourea (B124793) | p-Anisidine, Ammonium thiocyanate, Bromine | ekb.eg |

Cyclization from Hydrazino Derivatives

The synthesis of benzothiazoles can also proceed through hydrazino derivatives. For example, 2-amino-6-methoxybenzothiazole has been converted to 6-methoxy-2-hydrazinobenzothiazole by reaction with hydrazine hydrate in the presence of concentrated HCl and ethylene glycol. ekb.eg This hydrazino derivative can then be used in subsequent reactions to form other heterocyclic systems fused to the benzothiazole core. While not a direct route to the 2(3H)-benzothiazolone, this demonstrates the utility of hydrazino intermediates in the functionalization of the benzothiazole ring system. An analogous reaction starting from 2-amino-6-ethoxybenzothiazole would provide the corresponding 6-ethoxy-2-hydrazinobenzothiazole, a versatile intermediate for further chemical transformations.

| Starting Material | Product | Reagents | Reference |

| 2-Amino-6-methoxybenzothiazole | 6-Methoxy-2-hydrazinobenzothiazole | Hydrazine hydrate, HCl, Ethylene glycol | ekb.eg |

Mercapto Intermediate Routes to Benzothiazolones

One of the fundamental approaches to constructing the benzothiazolone scaffold involves the use of a mercapto-substituted aniline derivative as a key intermediate. In the context of this compound, this would typically start from 2-amino-5-ethoxyphenol. The synthesis proceeds through the introduction of a sulfur-containing group, which then participates in the cyclization to form the thiazolone ring.

A plausible pathway involves the reaction of 2-amino-5-ethoxyphenol with a thiocarbonyl source, such as thiophosgene or carbon disulfide. The initial step is the formation of an isothiocyanate or a dithiocarbamate intermediate. This intermediate, containing both the nucleophilic amino and hydroxyl groups in the correct ortho- and para-positions relative to the sulfur moiety, can then undergo intramolecular cyclization. The cyclization is often promoted by heat or the presence of a base, leading to the formation of the this compound ring system. The precise conditions, including solvent and temperature, are crucial for optimizing the yield and minimizing side reactions.

Alkali Hydroxide Cyclization Methods

A notable method for the preparation of 2-hydroxy-benzothiazoles, which exist in tautomeric equilibrium with 2(3H)-benzothiazolones, involves the treatment of 2-aminobenzothiazole derivatives with alkali or alkaline earth metal hydroxides. This process is typically carried out in an alkali-resistant solvent, with the substantial exclusion of water.

The reaction proceeds through a ring-opening of the 2-aminobenzothiazole by the hydroxide, leading to the formation of an alkali or alkaline earth metal salt of an ortho-mercapto-N-phenylurea intermediate. This intermediate can be isolated or, more conveniently, cyclized in situ. The subsequent cyclization to the 2-hydroxybenzothiazole (the enol form of the benzothiazolone) is achieved by treatment with an acid. This method offers the advantage of high yields and purity of the final product and can circumvent wastewater issues associated with other synthetic routes. While not explicitly detailed for the 6-ethoxy derivative in readily available literature, this general methodology is applicable to substituted 2-aminobenzothiazoles and represents a viable route to this compound.

Advanced Synthetic Techniques Applied to this compound Synthesis

In recent years, the field of organic synthesis has seen a significant shift towards more efficient, environmentally friendly, and rapid reaction methodologies. These advanced techniques have been applied to the synthesis of various heterocyclic compounds, including benzothiazolones.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. For the synthesis of benzothiazolone derivatives, microwave heating has been shown to be highly effective.

A study on the microwave-assisted synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives demonstrated a significant shortening of reaction times compared to conventional heating methods. nih.gov This suggests that the synthesis of this compound could also be significantly expedited using this technique. The specific conditions, such as the choice of solvent, reaction temperature, and irradiation power, would need to be optimized for this particular substrate. The use of a high-boiling, microwave-absorbing solvent like glycerol can be particularly advantageous in these reactions, often eliminating the need for a catalyst. semanticscholar.org

| Reactants | Conditions | Reaction Time | Yield | Reference |

| 2-Aminothiophenols and Aldehydes | Microwave irradiation in glycerol | 4-8 minutes | 86-96% | semanticscholar.org |

| 6-Acyl-1,3-benzothiazol-2(3H)-one derivatives | Microwave irradiation | Shortened vs. conventional | - | nih.gov |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures.

While a specific one-pot synthesis for this compound is not extensively documented, the general principles of MCRs have been successfully applied to the synthesis of related benzothiazole and benzoxazole libraries. For instance, a microwave-assisted, one-pot cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes has been developed to produce a range of benzothiazole and benzoxazole derivatives in good to excellent yields. ias.ac.in This methodology could potentially be adapted for the synthesis of this compound by using 2-amino-5-ethoxyphenol as one of the starting materials.

Green Chemistry Approaches in Benzothiazolone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of benzothiazolones, several green chemistry approaches have been explored.

One key aspect is the use of environmentally benign solvents and catalysts. Water, ethanol, and glycerol are examples of green solvents that can replace hazardous organic solvents. mdpi.com Furthermore, the development of reusable heterogeneous catalysts, such as solid acid catalysts, can minimize waste and simplify product purification. For example, zeolite-based catalysts have been employed in the solvent-free microwave-assisted synthesis of substituted benzothiazoles. tsijournals.com Another green approach involves the use of visible light in the presence of a photosensitizer to catalyze the synthesis of 2-substituted benzothiazoles. mdpi.com These methodologies, while demonstrated for the broader class of benzothiazoles, highlight the potential for developing a more sustainable synthesis of this compound.

| Green Approach | Key Features | Example Application | Reference |

| Use of Green Solvents | Replacement of hazardous organic solvents with water, ethanol, or glycerol. | Condensation of 2-aminothiophenol with aldehydes in glycerol. | semanticscholar.org |

| Heterogeneous Catalysis | Use of reusable solid catalysts to simplify purification and reduce waste. | Zeolite-catalyzed synthesis of benzothiazoles under microwave irradiation. | tsijournals.com |

| Photocatalysis | Use of visible light as an energy source. | Synthesis of 2-substituted benzothiazoles using a photosensitizer. | mdpi.com |

| Catalyst-Free Reactions | Reactions that proceed without the need for a catalyst, often under specific conditions like high temperature or microwave irradiation. | Condensation of 2-aminothiophenol with aldehydes in glycerol under microwave irradiation. | semanticscholar.org |

Chemical Reactivity and Derivatization of this compound

The this compound molecule possesses several reactive sites that can be targeted for chemical modification. The reactivity is influenced by the interplay of the electron-donating ethoxy group on the benzene (B151609) ring, the lactam functionality within the thiazolone ring, and the aromatic nature of the bicyclic system.

The nitrogen atom of the lactam is a key site for derivatization. It can undergo N-alkylation and N-acylation reactions. For instance, reaction with alkyl halides in the presence of a base would lead to the corresponding N-alkylated derivatives. Similarly, acylation with acyl chlorides or anhydrides would yield N-acylated products.

The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group, which is an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the ethoxy group (positions 5 and 7). The specific regioselectivity would also be influenced by the steric hindrance and the electronic effects of the thiazolone ring.

Furthermore, the thiazolone ring itself can undergo ring-opening reactions under certain conditions, such as treatment with strong bases or nucleophiles, which can lead to the formation of o-aminophenyl disulfide derivatives or other rearranged products. rsc.org This reactivity provides a pathway to further functionalize the molecule and synthesize a variety of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation Reactions

The benzothiazole nucleus is generally stable, but the sulfur atom can be susceptible to oxidation under specific conditions. While detailed studies focusing solely on the oxidation of this compound are not extensively documented, the oxidation of benzothiazole derivatives has been explored. For instance, electrochemical oxidation of benzothiazoles can lead to the formation of radical cations, initiating further reactions jst.go.jp. The specific outcomes of oxidizing this compound would depend on the oxidizing agent used and the reaction conditions, potentially targeting the sulfur atom or the benzene ring if harsh conditions are employed.

Reduction Reactions

Information regarding the specific reduction reactions of this compound is limited. However, the reduction of related nitro-substituted benzothiazoles is a common synthetic step. For example, 2-chloro-6-nitrobenzothiazole can be a precursor in the synthesis of other derivatives, where the nitro group would subsequently be reduced to an amine thieme-connect.de. The carbonyl group in the 2(3H)-benzothiazolone ring could potentially undergo reduction, although this might require specific reducing agents to avoid cleavage of the heterocyclic ring.

Electrophilic Substitution on the Benzene Ring

The benzothiazole ring system can undergo electrophilic substitution reactions. The position of substitution on the benzene ring is directed by the existing substituents and the heterocyclic ring itself. The ethoxy group at the 6-position is an activating, ortho-, para-directing group. Therefore, electrophilic attack would be expected to occur at the 5- or 7-positions of the benzene ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, the synthesis of 6-benzoyl-2(3H)-benzothiazolone, a related compound, suggests that Friedel-Crafts type acylations are feasible on this ring system nih.gov.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction pathway for introducing various functional groups onto the benzothiazole core. A common method for synthesizing substituted benzothiazoles involves the reaction of 2-chlorobenzothiazoles with nucleophiles. For example, 2-ethoxy-6-nitrobenzothiazole is synthesized by reacting 2-chloro-6-nitrobenzothiazole with sodium ethoxide, where the ethoxide ion acts as the nucleophile displacing the chloride thieme-connect.de. Similarly, polyhaloanilines can undergo ortho-selective nucleophilic aromatic substitution with xanthates to form halogenated 2(3H)-benzothiazolethiones, which are structurally related to the target compound researchgate.net. These examples highlight the utility of nucleophilic substitution in building the 6-ethoxy-substituted benzothiazole framework.

Schiff Base Formation and Complexation

Schiff bases are readily formed by the condensation of a primary amine with an aldehyde or ketone. While this compound itself does not have a primary amine group for Schiff base formation, its precursor or derivative, 2-amino-6-ethoxybenzothiazole, is commonly used for this purpose. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde or ketone ijper.orgresearchgate.net.

The general synthesis involves refluxing the 2-amino-6-ethoxybenzothiazole with a substituted benzaldehyde in a suitable solvent like ethanol ijper.orgresearchgate.netjocpr.com. These Schiff bases, characterized by the azomethine group (-CH=N-), are important in medicinal chemistry and as ligands for forming metal complexes nih.govuobaghdad.edu.iq. The nitrogen atom of the azomethine group and the nitrogen and sulfur atoms of the benzothiazole ring can act as coordination sites for metal ions, leading to the formation of stable complexes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. uq.edu.au For 6-Ethoxy-2(3H)-benzothiazolone, ¹H NMR and ¹³C NMR spectroscopy provide definitive information about its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amine proton. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.

The ethoxy group will present as a quartet and a triplet. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and would appear as a quartet around 4.0-4.1 ppm. These protons are coupled to the three protons of the methyl group (-CH₃), which would in turn appear as a triplet at approximately 1.4 ppm.

The benzothiazole (B30560) core has three aromatic protons. Based on the substitution pattern, H-7 (adjacent to the sulfur atom) is expected to be a singlet or a doublet with a small coupling constant around 7.5-7.7 ppm. The H-5 proton, ortho to the ethoxy group, would likely appear as a doublet of doublets around 6.9-7.1 ppm. The H-4 proton, meta to the ethoxy group, is anticipated to be a doublet around 7.2-7.4 ppm. arabjchem.org The proton attached to the nitrogen atom (N-H) in the thiazolone ring is expected to show a broad singlet at a downfield chemical shift, typically in the range of 9.5-11.5 ppm, due to its acidic nature and potential for hydrogen bonding. jyoungpharm.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 9.5 - 11.5 | Broad Singlet | N/A |

| H-7 | 7.5 - 7.7 | Singlet / Doublet | ~2.5 |

| H-4 | 7.2 - 7.4 | Doublet | ~8.5 |

| H-5 | 6.9 - 7.1 | Doublet of Doublets | J ≈ 8.5, 2.5 |

| -O-CH₂- | 4.0 - 4.1 | Quartet | ~7.0 |

| -CH₃ | ~1.4 | Triplet | ~7.0 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

The most downfield signal is predicted to be the carbonyl carbon (C=O) of the thiazolone ring, typically appearing in the range of 170-175 ppm. The carbons of the aromatic ring will resonate between 110 and 155 ppm. The carbon atom C-6, attached to the electron-donating ethoxy group, is expected to be significantly shielded compared to other aromatic carbons. The carbon atoms of the ethoxy group, -O-CH₂- and -CH₃, are expected at approximately 64 ppm and 15 ppm, respectively. arabjchem.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 175 |

| C-6 | 150 - 155 |

| C-7a | 130 - 135 |

| C-3a | 125 - 130 |

| C-4 | 120 - 125 |

| C-5 | 115 - 120 |

| C-7 | 105 - 110 |

| -O-CH₂- | ~64 |

| -CH₃ | ~15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the carbonyl group (C=O), the aromatic ring, and the ether linkage.

A broad absorption band between 3100 and 3300 cm⁻¹ would indicate the N-H stretching vibration of the amide in the thiazolone ring. A strong, sharp absorption peak around 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the cyclic amide (lactam). The C-O-C stretching of the ethoxy group is expected to show strong bands in the region of 1250-1050 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region. jyoungpharm.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3300 | Medium, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| C=O (Lactam) | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-O-C (Ether) | Stretching | 1050 - 1250 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular formula of this compound is C₉H₉NO₂S, which corresponds to a molecular weight of approximately 195.24 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 195. Key fragmentation pathways would likely involve the loss of the ethoxy group or parts of it. A prominent fragment could result from the loss of an ethyl radical (•CH₂CH₃, 29 Da) leading to a peak at m/z 166, or the loss of ethylene (C₂H₄, 28 Da) via a rearrangement, resulting in a peak at m/z 167. Subsequent loss of carbon monoxide (CO, 28 Da) from the thiazolone ring is also a plausible fragmentation step.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode ESI-MS, this compound would be expected to readily form a protonated molecule [M+H]⁺ at m/z 196. Adducts with sodium [M+Na]⁺ at m/z 218 and potassium [M+K]⁺ at m/z 234 may also be observed, depending on the purity of the solvent and sample. This technique is valuable for accurate molecular weight determination with minimal fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for analyzing large molecules but also applicable to smaller organic compounds. In a typical MALDI experiment, the analyte is co-crystallized with a matrix that absorbs laser energy. This process facilitates the desorption and ionization of the analyte molecules with minimal fragmentation. For this compound, MALDI-MS would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 196, similar to ESI-MS. The choice of matrix is crucial for successful MALDI analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. For organic compounds like this compound, absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. The benzothiazole moiety contains a conjugated system of π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which are responsible for its characteristic absorption profile.

The electronic transitions observed in benzothiazole derivatives are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The π → π* transitions are generally of high intensity and occur due to the excitation of electrons in the π-bonding orbitals of the aromatic system. The n → π* transitions, which involve the lone pair electrons on the heteroatoms, are typically of lower intensity.

The table below summarizes the UV-Vis absorption maxima (λmax) for several related benzothiazole compounds, illustrating the typical absorption regions for this class of molecules.

| Compound Name | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 2-(4-Hydroxyphenyl)benzothiazole | 224, 310 | CH2Cl2 | scielo.br |

| 2-(2,3-Dihydroxyphenyl)benzothiazole | 225, 321 | CH2Cl2 | scielo.br |

| 1-(4-bromophenyl)-ethanone-1-(6-nitro-benzothiazol-2-yl)-hydrazone | 370 | CH3OH | |

| (E)-4-methoxy-N'-(6-nitrobenzothiazol-2-yl)-benzohydrazonamide | 336 | CH3OH |

Other Advanced Spectroscopic and Analytical Techniques

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection of chemical species that have one or more unpaired electrons. Such species are paramagnetic and include free radicals and many transition metal complexes.

The this compound molecule, in its stable ground state, is a diamagnetic compound with all its electrons paired. Therefore, it does not produce an ESR signal and this technique is not applicable for its direct structural characterization. ESR spectroscopy would only become relevant in studies where this compound is converted into a radical species, for example, through oxidation, reduction, or high-energy irradiation, or if it were studied in the presence of a paramagnetic probe.

Thermo-Gravimetric Analysis (TGA) is an analytical technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. While specific TGA data for this compound was not found, studies on closely related compounds provide valuable insights into the thermal behavior of the 6-ethoxybenzothiazole framework.

| Compound Type | Thermal Stability Metric | Temperature Range (°C) | Reference |

|---|---|---|---|

| Poly(phenoxy-imine)s with 6-ethoxybenzothiazole units | Temperature at 5% weight loss (T₅) | 345–365 | researchgate.net |

| Polymers with halogenated azo-benzothiazole mesogen | Decomposition temperature (Td) at 5% weight loss | 282–312 | researchgate.net |

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a solid material. It provides a unique "fingerprint" based on the material's crystal lattice structure. Although a specific PXRD pattern for this compound is not available in the searched literature, extensive single-crystal X-ray diffraction studies have been performed on its tautomer, 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol nih.govresearchgate.net. This data provides the fundamental crystallographic parameters that would define its powder pattern.

The studies revealed that 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol exhibits polymorphism, meaning it can exist in more than one crystalline form. Two distinct polymorphs have been identified: a monoclinic form and an orthorhombic form nih.govresearchgate.net.

Monoclinic Polymorph : In this form, the benzothiazole unit is nearly planar and oriented at a small dihedral angle to the benzene (B151609) ring. The crystal packing is stabilized by C-H···π interactions nih.govresearchgate.net.

Orthorhombic Polymorph : This form also features an intramolecular hydrogen bond. The crystal packing is characterized by weak C-H···O hydrogen bonds and π–π stacking interactions researchgate.netnih.gov.

The crystallographic data from these single-crystal studies define the unit cell dimensions and symmetry for each polymorph. A PXRD pattern is a direct consequence of this crystal lattice; the diffraction peaks (plotted as intensity vs. 2θ) correspond to the d-spacings of the various crystal planes, as described by Bragg's Law. Therefore, the data below provides the foundational information for identifying these specific crystalline phases of the compound's tautomer using PXRD.

| Crystallographic Data for 2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol Polymorphs | ||

|---|---|---|

| Parameter | Monoclinic Polymorph nih.gov | Orthorhombic Polymorph researchgate.net |

| Formula | C15H13NO2S | C15H13NO2S |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/n | P212121 |

| Unit Cell Dimensions | ||

| a (Å) | 9.8739 (5) | 7.7265 (14) |

| b (Å) | 9.6222 (4) | 9.6635 (18) |

| c (Å) | 13.3644 (6) | 17.904 (3) |

| α (°) | 90 | 90 |

| β (°) | 95.269 (2) | 90 |

| γ (°) | 90 | 90 |

| Volume (V) (Å3) | 1264.37 (10) | 1334.1 (4) |

| Z (molecules/unit cell) | 4 | 4 |

Computational Chemistry and Theoretical Studies of 6 Ethoxy 2 3h Benzothiazolone and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. scirp.orgscirp.org Calculations for benzothiazole (B30560) derivatives are often performed using hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31+G(d,p) or 6-311G(d) to provide a reliable description of their electronic structure and reactivity. scirp.orgccsenet.orgproteobiojournal.com

Before calculating molecular properties, the first essential step is geometry optimization. This computational process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. proteobiojournal.com For benzothiazole derivatives, DFT optimization provides crucial data on bond lengths, bond angles, and dihedral angles. mdpi.com Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, indicated by the absence of any imaginary frequencies. mdpi.com This foundational analysis is critical, as all other computed properties are dependent on the accuracy of the optimized molecular geometry.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy corresponds to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net In benzothiazole derivatives, the distribution of these orbitals is typically across the conjugated π-system. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole Derivative 1 | -5.59 | -2.01 | 3.58 |

| Benzothiazole Derivative 2 | -5.58 | -2.31 | 3.27 |

| Benzothiazole Derivative 3 | -6.18 | -3.35 | 2.83 |

| Benzothiazole Derivative 4 | -5.52 | -2.25 | 3.27 |

| Table 1: Illustrative Frontier Molecular Orbital energies and energy gaps for a series of benzothiazole derivatives, calculated at the B3LYP/6-31+G* level. Data demonstrates how different substituents can modulate electronic properties. mdpi.comresearchgate.net* |

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ugm.ac.id

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, acting as a measure of its electrophilic character. mdpi.com

These descriptors are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Chemical Softness (S) = 1 / η

| Parameter | Benzothiazole (BTH) | 2-SH_BTH | 2-NH2_BTH | 2-OH_BTH | 2-SCH3_BTH |

| EHOMO (eV) | -6.83 | -6.53 | -5.99 | -6.42 | -6.37 |

| ELUMO (eV) | -1.14 | -1.52 | -0.95 | -1.17 | -1.55 |

| ΔE Gap (eV) | 5.69 | 5.01 | 5.04 | 5.25 | 4.82 |

| Hardness (η) | 2.84 | 2.50 | 2.52 | 2.63 | 2.41 |

| Softness (S) | 0.35 | 0.40 | 0.40 | 0.38 | 0.41 |

| Electronegativity (χ) | 3.99 | 4.03 | 3.47 | 3.80 | 3.96 |

| Electrophilicity (ω) | 2.79 | 3.24 | 2.39 | 2.75 | 3.25 |

| Table 2: Illustrative global reactivity descriptors for Benzothiazole (BTH) and its 2-substituted derivatives. Such data helps in comparing the reactivity profiles of different compounds within the same family. scirp.orgscirp.org |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, a color scale is used where:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms.

Blue indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are usually found around hydrogen atoms attached to electronegative atoms.

Green represents areas of neutral or near-zero potential.

For benzothiazole derivatives, MEP maps typically show negative potential (red/yellow) around the nitrogen and oxygen atoms, identifying them as sites for electrophilic interaction. scirp.orgmdpi.com Positive potential (blue) is generally located on the hydrogen atoms, particularly any amine or hydroxyl protons. mdpi.com

Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized picture of chemical bonding. nih.govnih.gov This method provides information about electron density distribution in terms of lone pairs, core orbitals, and bonds (Lewis-type structures), as well as interactions that lead to delocalization (non-Lewis structures). wisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. researchgate.net The stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO is calculated. A higher E(2) value indicates a stronger interaction. This analysis is crucial for understanding hyperconjugation and intramolecular charge transfer (ICT) phenomena, which contribute significantly to molecular stability. scirp.org For example, interactions between a lone pair orbital (LP) on an oxygen or nitrogen atom and an adjacent anti-bonding π* orbital (e.g., LP(O) → π*(C=C)) can reveal the extent of electron delocalization within the benzothiazole ring system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N5 | π* (C2-C7) | 21.54 | Lone Pair → Antibonding π |

| LP (1) N5 | π* (C3-C4) | 18.76 | Lone Pair → Antibonding π |

| π (C2-C7) | π* (C3-C4) | 20.11 | π → π |

| π (C3-C4) | π (C8-C9) | 19.89 | π → π* |

| Table 3: Illustrative second-order perturbation theory analysis of the Fock Matrix for a benzothiazole derivative. The E(2) energy quantifies the stabilization from donor-acceptor interactions. scirp.org |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). researchgate.netnih.gov By starting from the optimized ground-state geometry, TD-DFT can predict the vertical excitation energies required to promote an electron to higher energy orbitals. scirp.org

The output of a TD-DFT calculation provides several key pieces of information:

Excitation Wavelength (λ): The predicted wavelength of maximum absorption.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a specific electronic transition occurring. Transitions with high oscillator strengths are more intense.

Transition Character: The primary orbitals involved in the excitation, most commonly the transition from the HOMO to the LUMO (π → π*). researchgate.netnih.gov

This analysis allows for a direct comparison between theoretical predictions and experimental UV-Vis spectra, helping to assign the observed absorption bands to specific electronic transitions within the molecule. scirp.orgnih.gov

| Solvent | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 358 | 0.291 | HOMO → LUMO (98%) |

| Ethanol | 363 | 0.387 | HOMO → LUMO (98%) |

| Acetone | 366 | 0.373 | HOMO → LUMO (98%) |

| DMSO | 368 | 0.379 | HOMO → LUMO (98%) |

| Table 4: Illustrative TD-DFT calculated absorption wavelengths, oscillator strengths, and main transitions for a benzothiazole derivative in different media. nih.gov |

Molecular Docking Studies on Biological Targets

Molecular docking simulations have been instrumental in identifying and characterizing the interactions of benzothiazolone derivatives with various biological targets. A primary focus of these studies has been the sigma (σ) receptors, which are integral membrane proteins involved in a range of neurological and psychiatric conditions. The crystal structures of the σ2 receptor, in particular, have provided a template for large-scale docking screens to identify novel ligands.

While specific docking studies exclusively on 6-Ethoxy-2(3H)-benzothiazolone are not extensively detailed in the available literature, research on the broader family of 2(3H)-benzothiazolone analogues reveals key binding patterns. These compounds are known to interact with both σ1 and σ2 receptor subtypes. Docking simulations of these derivatives into the active sites of sigma receptors have elucidated the critical interactions responsible for binding affinity and selectivity. For instance, the benzothiazolone core typically forms hydrophobic and aromatic interactions within the receptor's binding pocket.

The introduction of an ethoxy group at the 6-position of the benzothiazolone ring is predicted to influence these interactions. The oxygen atom of the ethoxy group can potentially act as a hydrogen bond acceptor, forming interactions with specific amino acid residues in the receptor's active site. Furthermore, the ethyl chain can engage in additional hydrophobic interactions, potentially enhancing the binding affinity. The precise nature and strength of these interactions are dependent on the specific topology and amino acid composition of the receptor's binding site.

To illustrate the potential interactions, a hypothetical docking scenario can be considered based on known sigma receptor structures. The following table summarizes the types of interactions that could be anticipated for this compound within a sigma receptor binding pocket.

| Interaction Type | Potential Interacting Residues (Hypothetical) | Contribution to Binding |

| Hydrogen Bonding | Tyrosine, Serine | Specificity and Affinity |

| Aromatic (π-π) Stacking | Phenylalanine, Tyrosine | Affinity and Orientation |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Overall Binding Affinity |

These computational predictions underscore the importance of the 6-ethoxy substituent in modulating the interaction of the benzothiazolone scaffold with its biological targets and guide the design of new derivatives with improved pharmacological profiles.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) studies, informed by computational data, have been pivotal in understanding how modifications to the 2(3H)-benzothiazolone scaffold affect its biological activity. For derivatives targeting sigma receptors, several key structural features have been identified as crucial for high affinity and selectivity.

Computational analyses, including Quantitative Structure-Activity Relationship (QSAR) studies, have been applied to series of benzothiazole derivatives to correlate their structural properties with their anticancer activities. These studies often fragment the molecule into key components and analyze the impact of different substituents. For instance, the presence of hydrophobic groups on the benzothiazole ring has been shown to potentiate anticancer activity.

In the context of this compound, the ethoxy group at the 6-position is a key determinant of its activity. SAR studies on related compounds have shown that substitution at this position can significantly impact affinity for sigma receptors. For example, placing a propionyl group at the sixth position of the benzothiazolone ring has been found to slightly improve the affinity and selectivity for the σ1 subtype compared to unsubstituted analogues. This suggests that the size and nature of the substituent at this position are critical.

| Substituent at 6-position | General Effect on Sigma Receptor Affinity | Rationale based on Computational Insights |

| Unsubstituted (Hydrogen) | Baseline Affinity | Reference for comparison. |

| Propionyl | Increased Affinity and Selectivity | Optimal size and electronic properties for the binding pocket. |

| Ethoxy | Predicted Favorable Affinity | Combination of moderate lipophilicity and hydrogen bonding capability. |

These SAR insights, derived from and supported by computational data, are essential for the rational design of new this compound derivatives with enhanced therapeutic potential.

Theoretical Evaluation of Reactivity and Potential Reaction Sites

A key aspect of these theoretical evaluations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. scirp.orgscirp.org

For a closely related compound, 2-amino-6-ethoxybenzothiazolium diphenylacetate, DFT calculations have been performed to analyze its electronic properties. researchgate.net These studies reveal the distribution of electron density and help in identifying the most reactive sites. The molecular geometry of such compounds can be optimized using quantum chemical computations, and from this, various electronic parameters can be calculated. researchgate.net

Another important tool in theoretical reactivity studies is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (electronegative potential) and blue areas indicating regions of low electron density (electropositive potential). These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For benzothiazole derivatives, the MEP can highlight the reactive sites and provide insights into their intermolecular interactions. scirp.orgscirp.org

The following table summarizes key quantum chemical descriptors and their implications for the reactivity of the 6-ethoxy-benzothiazolone scaffold, based on theoretical studies of related molecules.

| Quantum Chemical Descriptor | Typical Value/Observation for Benzothiazole Scaffold | Implication for Reactivity |

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| Molecular Electrostatic Potential | Negative potential around oxygen and nitrogen atoms | These are likely sites for electrophilic attack and hydrogen bonding. |

These theoretical evaluations provide a robust framework for understanding the intrinsic chemical properties of this compound, complementing experimental studies and guiding further research into its biological activities.

Pharmacological and Biological Research Applications of 6 Ethoxy 2 3h Benzothiazolone

Anticancer and Antiproliferative Activities

Derivatives of the 6-ethoxybenzothiazole structure have shown notable potential in the field of oncology. Researchers have synthesized and evaluated various molecules incorporating this moiety for their ability to inhibit cancer cell growth and proliferation.

The cytotoxic effects of 6-ethoxybenzothiazole derivatives have been investigated against several human cancer cell lines. For instance, a novel indole-based 1,3,4-oxadiazole (B1194373) derivative featuring a 6-ethoxybenzothiazole moiety, specifically 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, has demonstrated significant anticancer activity. This compound exhibited potent cytotoxic effects against HCT116 human colorectal carcinoma, A549 human lung adenocarcinoma, and A375 human melanoma cell lines. mdpi.com The presence of the 6-ethoxybenzothiazole group was noted to considerably enhance the anticancer activity. mdpi.com

While direct studies on 6-Ethoxy-2(3H)-benzothiazolone's effect on HeLa cells are not extensively detailed in the provided context, the broader class of benzothiazole (B30560) derivatives has been shown to be active against this cervical cancer cell line. researchgate.net For example, thiourea (B124793) derivatives bearing a benzothiazole moiety have been reported to be cytotoxic against HeLa cells. bilkent.edu.tr Another study found that a thiolated naphthoquinone derivative demonstrated a high antiproliferative effect on HeLa cells with an IC50 value of 10.16 μM. researchgate.net

Table 1: In Vitro Anticancer Activity of a 6-Ethoxybenzothiazole Derivative

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 | 6.43 ± 0.72 |

| A549 | 9.62 ± 1.14 | |

| A375 | 8.07 ± 1.36 | |

| Erlotinib (B232) (Reference) | HCT116 | 17.86 ± 3.22 |

| A549 | 19.41 ± 2.38 |

The anticancer effects of 6-ethoxybenzothiazole derivatives are attributed to several mechanisms of action. One key mechanism is the inhibition of crucial enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). mdpi.com The aforementioned indole-based 1,3,4-oxadiazole derivative with a 6-ethoxybenzothiazole moiety was designed as an EGFR and COX-2 inhibitor. mdpi.com Further investigation revealed that this compound caused notable EGFR inhibition with an IC50 value of 2.80 ± 0.52 μM. mdpi.com However, it did not significantly inhibit COX-2, suggesting its anticancer activity is COX-independent. mdpi.com Molecular docking studies have indicated that the benzothiazole ring of this compound can occupy the allosteric pocket in the active site of EGFR. mdpi.com

Another identified mechanism for benzothiazole derivatives is the induction of apoptosis. The potent derivative, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, was found to enhance apoptosis in HCT116 cells by 28.35%, a significantly higher rate than the reference drug erlotinib (7.42%). mdpi.com Some 2-(4-aminophenyl)benzothiazoles have been shown to cause the generation of DNA adducts, which in turn induce apoptosis. bilkent.edu.tr

The potential of benzothiazole derivatives in combination with existing chemotherapy agents is an area of active research. One study highlighted that a phenylacetamide derivative containing a benzothiazole nucleus, when used in combination with gemcitabine (B846) at low concentrations, induced enhanced and synergistic effects on the viability of pancreatic cancer cells. nih.gov This suggests that 6-ethoxybenzothiazole-based compounds could be valuable in combinatorial therapy approaches to improve treatment efficacy and potentially overcome drug resistance.

Neuroprotective and Neurological Activities

Beyond their anticancer properties, derivatives of 6-ethoxybenzothiazole have been explored for their potential in treating neurological disorders, leveraging their ability to interact with key enzymes and receptors in the central nervous system.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.gov Research has shown that certain benzothiazolone derivatives are effective inhibitors of both AChE and BChE. researchgate.net In one study, a series of benzothiazolone derivatives were synthesized and evaluated, with most compounds showing higher inhibitory activity against BChE than AChE. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Benzothiazolone Derivatives

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (SI) for BChE over AChE |

|---|---|---|---|

| M13 | BChE | 1.21 | 4.16 |

This demonstrates the potential for developing selective BChE inhibitors from the 6-ethoxybenzothiazole scaffold, which could offer a more targeted therapeutic approach for certain neurodegenerative diseases.

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov As such, it is a significant target for the development of drugs for neurological and psychiatric disorders. Benzothiazole derivatives have been investigated as histamine H3 receptor antagonists. For instance, 2-(1-piperazinyl)- and 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives have been synthesized and shown to act as H3-antagonists, with some also exhibiting H1 blocking activities. frontiersin.org The modulation of H3 receptors can influence the release of acetylcholine, suggesting a potential therapeutic application in cognitive disorders. nih.govresearchgate.net

Impact on Cognitive Function

Research specifically investigating the direct impact of this compound on cognitive function is not available in the current scientific literature. While the broader class of benzothiazole derivatives has been explored for various neurological applications, including potential neuroprotective effects, studies focusing on this particular compound's influence on memory, learning, or other cognitive processes have not been identified. nih.govmdpi.comdntb.gov.uamdpi.com A related compound, Ethoxzolamide (B1671626) (6-ethoxy-benzo[d]thiazole-2-sulfonamide), has been studied for its neuroprotective potential in the context of intracerebral hemorrhage by targeting oxidative stress and inflammation. nih.gov However, this is a structurally distinct molecule, and its findings cannot be directly attributed to this compound.

Antimicrobial Activities

Comprehensive searches of scientific databases did not yield studies detailing the antimicrobial activities of this compound. The benzothiazole scaffold is a well-known pharmacophore, and numerous derivatives have been synthesized and evaluated for their antimicrobial properties. nih.govjchr.org However, research data on the efficacy of the specific 6-ethoxy substituted benzothiazolone against bacteria, fungi, or viruses is not presently available.

Antibacterial Efficacy

There is no specific data available from published research evaluating the antibacterial efficacy of this compound. Studies on other 6-substituted benzothiazole derivatives have shown activity against various Gram-positive and Gram-negative bacteria, but the ethoxy variant was not included in these analyses. nih.govresearchgate.netnih.govjocpr.com Therefore, its potential as an antibacterial agent remains uninvestigated.

Antifungal Efficacy

Specific research on the antifungal efficacy of this compound has not been reported. While related benzothiazole compounds have been tested against fungal strains such as Candida albicans and Aspergillus niger, the antifungal profile of this compound is not documented in the available literature. humanjournals.comresearchgate.net

Antiviral Potential

The antiviral potential of this compound has not been specifically evaluated in scientific studies. The broader benzothiazole chemical family has been a source of interest in the development of antiviral agents against various viruses, including HIV and Herpes Simplex Virus (HSV). nih.govsemanticscholar.orgmdpi.com However, there are no published findings on the specific antiviral activity of this compound.

Antioxidant Properties

Direct experimental evaluation of the antioxidant properties of this compound is not found in the current body of scientific literature. Although many benzothiazole derivatives have been synthesized and assessed for their ability to mitigate oxidative stress, data for this specific compound is absent. niscair.res.innih.govnih.gov

Free Radical Scavenging Capabilities

There is no available research that specifically measures the free radical scavenging capabilities of this compound. Standard assays used to determine such activity, like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been applied to other benzothiazole derivatives, but not to the 6-ethoxy variant. ijprajournal.comarxiv.orgmdpi.comnih.gov Consequently, its capacity to act as a free radical scavenger is currently unknown.

Radioprotective Effects

While direct studies on the radioprotective effects of this compound are not extensively documented in publicly available research, the broader class of benzothiazole derivatives has been investigated for its potential to mitigate the damaging effects of ionizing radiation. Research has focused on the synthesis of thiol and aminothiol (B82208) derivatives of benzothiazole, as these chemical groups are known to be effective in radioprotection.

In one study, novel thiol and aminothiol compounds derived from a benzothiazole structure were synthesized and evaluated for their ability to scavenge free radicals, a key mechanism in radioprotection. acs.org These derivatives demonstrated significant free radical scavenging activity against DPPH* (1,1-diphenyl-2-picrylhydrazyl) and ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. acs.org Furthermore, certain thiol derivatives of benzothiazole provided substantial protection to 2-deoxyribose from degradation induced by hydroxyl radicals (OH). acs.orgnih.gov

The efficacy of these benzothiazole derivatives was also tested in protecting plasmid DNA from strand breaks caused by gamma-irradiation. The results indicated that thiol derivatives were particularly effective, with some compounds completely inhibiting DNA strand breaks at low concentrations. acs.orgnih.gov The protective capacity of these synthesized benzothiazole derivatives was found to be comparatively higher than that of established radioprotectors like WR-2721 and its active metabolite, WR-1065. acs.orgnih.gov These findings suggest that the benzothiazole scaffold is a promising backbone for the development of novel and potent radioprotective agents, indicating a potential, yet unexplored, application for derivatives like this compound.

Other Therapeutic Activities of Benzothiazolone Derivatives with Potential Relevance to this compound

The benzothiazolone core is a privileged structure in medicinal chemistry, forming the basis for a wide array of derivatives with diverse pharmacological activities. The following sections explore several of these therapeutic areas where benzothiazolone derivatives have shown significant promise, suggesting potential avenues for the future investigation of this compound.

Anti-inflammatory Properties

Benzothiazole and its derivatives are recognized for their significant anti-inflammatory potential. researchgate.net Numerous studies have reported the synthesis of novel benzothiazole compounds that exhibit potent anti-inflammatory activity in various preclinical models. nih.gov The primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. rjpbr.com

For instance, a series of newly synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were evaluated for their in vivo anti-inflammatory effects using the carrageenan-induced rat paw edema model. nih.gov Several of these compounds demonstrated potent activity, with some showing inhibition percentages comparable to or exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov Specifically, compounds designated as 17c and 17i showed edema inhibition of 80% and 78% respectively after 3 hours. nih.gov In another study, synthesized benzo[d]thiazol-2-amine derivatives were screened for their anti-inflammatory response, with compound G10 showing the highest activity through significant COX-1 and COX-2 enzyme inhibition. rjpbr.com Research into 2-substituted benzothiazole derivatives has also demonstrated their ability to reduce levels of key inflammatory mediators such as NF-κB, COX-2, and iNOS in cancer cell lines, further highlighting the anti-inflammatory potential of this chemical class. journalagent.com

Analgesic Activities

Concurrent with their anti-inflammatory effects, many benzothiazole derivatives also exhibit significant analgesic properties. jyoungpharm.org The mechanism underlying this activity is often linked to the inhibition of prostaglandin (B15479496) synthesis via the COX pathway, which is a common target for analgesic drugs.

Several series of benzothiazole-based compounds have been synthesized and evaluated for their pain-relieving effects. In one study, benzothiazole-benzamide derivatives were assessed using a thermal stimulus technique in mice. biomedpharmajournal.org All tested compounds showed promising analgesic activity, with some demonstrating highly significant effects when compared to the standard drug, diclofenac. biomedpharmajournal.org Another investigation focused on benzothiazole derivatives bearing benzenesulphonamide and carboxamide groups. nih.gov The results showed that compounds 17c , 17g , and 17i possessed analgesic activity comparable to the standard drug celecoxib. nih.gov The structure-activity relationship (SAR) analysis from these studies suggests that specific substitutions on the benzothiazole ring system can significantly enhance analgesic efficacy. jyoungpharm.org For example, the presence of an amide group or an iodo-benzene moiety was found to contribute to potent analgesic activity in one series of compounds. jyoungpharm.org

Antidiabetic and Hypoglycemic Activities

The benzothiazole scaffold has emerged as a promising framework for the development of novel antidiabetic agents. annalsofrscb.ro A particularly relevant study led to the synthesis of a series of benzothiazole derivatives designed to target AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. acs.orgnih.gov Activation of AMPK is a validated strategy for controlling blood glucose levels.

Within this series, the compound 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (designated as compound 34 ), which shares the 6-ethoxy substitution with the subject of this article, demonstrated significant biological activity. acs.orgnih.gov This compound was found to increase the rate of glucose uptake in L6 myotubes in an AMPK-dependent manner. acs.orgnih.gov It effectively augmented glucose uptake up to 2.5-fold compared to untreated cells. nih.gov Furthermore, it promoted the translocation of GLUT4 glucose transporters to the plasma membrane and activated AMPK. acs.orgnih.gov In vivo studies using hyperglycemic mice confirmed its efficacy, as administration of the compound lowered blood glucose levels towards the normal range. acs.orgnih.gov Other research has also corroborated the hypoglycemic potential of benzothiazole derivatives, with various synthesized compounds showing a significant reduction in blood glucose in streptozotocin-induced diabetic rat models when compared to the standard drug, glibenclamide. koreascience.kr

Antitubercular Activity

The global health threat posed by tuberculosis, particularly the rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, has necessitated the search for new therapeutic agents. Benzothiazole derivatives have been identified as a class of compounds with potent antitubercular activity. rsc.org

Researchers have synthesized and screened numerous benzothiazole-based compounds, revealing their ability to inhibit the growth of M. tuberculosis. dergipark.org.tr For example, a series of benzothiazole-pyrimidine hybrids were designed and tested against sensitive, MDR, and XDR strains. tandfonline.comtandfonline.com Compounds 5c and 15 from this series were highly active, with Minimum Inhibitory Concentration (MIC) values as low as 0.24 µg/mL against the drug-sensitive strain. tandfonline.com These compounds also demonstrated excellent activity against resistant strains, with MIC values of 0.98 µg/mL (for 5c ) and 1.95 µg/mL (for 15 ) against an MDR strain, and 3.9 µg/mL (for 5c ) and 7.81 µg/mL (for 15 ) against an XDR strain. tandfonline.com Another study on guanidinyl benzothiazole derivatives reported compounds with MIC values as low as 1.6 µg/mL, which is lower than some standard anti-TB drugs. benthamdirect.com Molecular docking studies suggest that these compounds may act by inhibiting key mycobacterial enzymes, such as enoyl acyl carrier protein reductase (InhA). benthamdirect.com

Anthelmintic Activity

Helminth infections remain a significant cause of morbidity in both humans and livestock, and drug resistance is an ongoing concern. The benzothiazole nucleus is a structural component of some anthelmintic drugs and serves as a template for the development of new agents. researchgate.net

Several studies have focused on synthesizing benzothiazole derivatives and evaluating their efficacy against parasitic worms. In a typical assay, the activity of the synthesized compounds is tested against the Indian adult earthworm, Pheretima posthuma, which serves as a model organism. ejpmr.com A study involving newly synthesized benzothiazole derivatives containing indole (B1671886) moieties found that compounds 5f , 5n , and 5o showed good anthelmintic activity, comparable to the standard drug albendazole. researchgate.net Another study synthesized a series of 2-amino benzothiazole derivatives and found that compounds with electron-withdrawing groups (like nitro and bromo) at the 6th position of the benzothiazole ring exhibited higher anthelmintic activity. ejpmr.com These findings underscore the potential of the benzothiazole scaffold in designing new and effective treatments for helminth infections. ijnrd.org

Data Tables

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Compound | Activity | Model/Target | Key Finding | Reference |

|---|---|---|---|---|

| 17c | Anti-inflammatory | Carrageenan-induced rat paw edema | 80% inhibition at 3 hours | nih.gov |

| 17i | Anti-inflammatory | Carrageenan-induced rat paw edema | 78% inhibition at 3 hours | nih.gov |

| G10 | Anti-inflammatory | COX-1/COX-2 enzyme inhibition | Showed highest anti-inflammatory response in its series | rjpbr.com |

| 17c | Analgesic | Thermal stimulus (mice) | Activity comparable to celecoxib | nih.gov |

| 17i | Analgesic | Thermal stimulus (mice) | Activity comparable to celecoxib | nih.gov |

Table 2: Antitubercular Activity of Selected Benzothiazole-Pyrimidine Hybrids against M. tuberculosis

| Compound | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5c | Sensitive | 0.24 - 0.98 | tandfonline.com |

| MDR | 0.98 | tandfonline.com | |

| XDR | 3.9 | tandfonline.com | |

| 15 | Sensitive | 0.24 - 0.98 | tandfonline.com |

| MDR | 1.95 | tandfonline.com | |

| XDR | 7.81 | tandfonline.com |

Carbonic Anhydrase Inhibition

The 6-ethoxy-benzothiazole scaffold is a cornerstone in the development of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. beilstein-journals.orgunifi.it

Research has extensively focused on sulfonamide derivatives of the 6-ethoxy-benzothiazole structure, with 6-ethoxybenzothiazole-2-sulfonamide, known as ethoxzolamide (EZA), being a prominent example. lookchem.com Ethoxzolamide is a clinically used diuretic agent and is recognized as a highly potent, albeit non-selective, inhibitor against many mammalian carbonic anhydrase isoforms. unifi.itlookchem.com

The inhibitory action of these compounds stems from the sulfonamide group, which acts as a zinc anchoring moiety within the active site of the CA enzyme. lookchem.com The benzothiazole ring serves as a scaffold, and substitutions on this ring system significantly influence the inhibitory potency and selectivity against different CA isoforms.

Studies on a series of benzo[d]thiazole-6-sulfonamides, using ethoxzolamide as a lead molecule, have provided insights into their structure-activity relationships (SAR). unifi.itresearchgate.net These investigations evaluated inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and II, hCA VII, and the transmembrane, tumor-associated hCA IX. unifi.itresearchgate.net For instance, the parent compound 2-amino-benzothiazole-6-sulfonamide was found to be an effective hCA II inhibitor, and modifications such as acetylation or halogenation of this structure led to even more potent inhibitors. unifi.it The tumor-associated isoform hCA IX was also effectively inhibited by these sulfonamides, with inhibition constants (Kᵢ) in a range comparable to standard inhibitors like acetazolamide (B1664987) (AAZ) and ethoxzolamide (EZA). unifi.it

The data below summarizes the inhibition constants (Kᵢ) of ethoxzolamide and related benzothiazole sulfonamides against four human carbonic anhydrase isoforms.

| Compound | hCA I | hCA II | hCA VII | hCA IX |

|---|---|---|---|---|

| Acetazolamide (AAZ) | 250 | 12 | 2.5 | 25 |

| Ethoxzolamide (EZA) | 74 | 7.5 | 3.8 | 7.8 |

| 2-Amino-benzothiazole-6-sulfonamide | 5675 | 85.4 | 96.5 | 38.2 |

| 2-Amino-bromo-benzothiazole-6-sulfonamide | 124.3 | 8.7 | 148.5 | 25.4 |

| 2-Amino-iodo-benzothiazole-6-sulfonamide | 245.1 | 15.1 | 157.4 | 29.1 |

| 2-Acetamido-benzothiazole-6-sulfonamide | 146.2 | 25.6 | 5.4 | 12.5 |

Kinase Inhibition (e.g., N-terminal Kinase Inhibitors)

The benzothiazole scaffold has been explored for the development of inhibitors targeting various protein kinases, which are key regulators of cellular signaling pathways. mdpi.com One important family of such enzymes is the c-Jun N-terminal kinases (JNKs), which are activated by stress stimuli and are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.govnih.gov Consequently, JNK inhibitors are considered promising therapeutic agents. nih.govsemanticscholar.orgmdpi.com

In the search for novel JNK inhibitors, researchers have synthesized and evaluated series of benzothiazole derivatives. One such study investigated 2-thioether-benzothiazoles for their JNK inhibitory activity. nih.gov The structure-activity relationship (SAR) in this series revealed that the nature and position of substituents on the benzothiazole ring are critical for activity.

Notably, the study found that the presence of a 6-ethoxy group on the benzothiazole ring resulted in an inactive compound. nih.gov Specifically, the derivative named BI-87G2, which features a 6-ethoxy substitution, showed no inhibitory activity in the kinase assay. This lack of activity was attributed to potential steric hindrance caused by the ethoxy group. nih.gov In contrast, derivatives with no substitution or a methoxy (B1213986) group at the 6-position demonstrated significant inhibition, highlighting the sensitivity of the kinase's binding pocket to the substituent's size at this position. nih.gov

The table below illustrates the structure-activity relationship for JNK1 inhibition by various 6-substituted benzothiazole derivatives from the study.

| Compound | Substituent at C6-position | JNK1 Inhibition (%) at 10 µM |

|---|---|---|

| BI-87D11 | -H (None) | 75 |

| BI-87G3 | -OCH₃ (Methoxy) | 71 |

| BI-87G2 | -OCH₂CH₃ (Ethoxy) | Inactive |

Applications in Advanced Materials Science and Chemical Biology

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique that enables the analysis of large biomolecules and synthetic polymers. The choice of the matrix, a substance that co-crystallizes with the analyte and absorbs the laser energy, is crucial for a successful analysis.

Role as a Matrix for Biomolecule Analysis

While 6-Ethoxy-2(3H)-benzothiazolone itself is not a commonly cited MALDI matrix, its benzothiazole (B30560) core is present in other compounds explored for this purpose, such as 2-Mercaptobenzothiazole and 5-Chloro-2-mercaptobenzothiazole. tcichemicals.com For a compound to function as an effective MALDI matrix, it must possess strong absorption at the laser's wavelength, be stable under high vacuum, and promote the ionization of the analyte. nih.gov The aromatic nature of the benzothiazole ring system suggests that derivatives of this compound could be tailored for specific MALDI applications, potentially offering advantages in the analysis of certain classes of biomolecules. The suitability of a matrix is often determined empirically, with different matrices being optimal for different types of analytes, such as peptides, lipids, or nucleic acids. tcichemicals.comnih.gov

Biochemical Assays and Enzyme Interaction Studies

The benzothiazole scaffold is a recurring motif in compounds designed for biological activity. While specific studies on the enzyme interactions of this compound are not prevalent, research on related benzothiazole derivatives highlights their potential in biochemical assays. For instance, novel benzothiazole derivatives have been synthesized and evaluated as potential inhibitors of D1 protease, a key enzyme in plants, suggesting a possible role as herbicidal agents. nih.gov This inhibitory action underscores the potential for designing this compound derivatives that can specifically interact with enzyme active sites, making them useful tools for studying enzyme function and for the development of new bioactive compounds.

Development of Mesogenic Materials and Liquid Crystals

Derivatives of this compound have shown significant promise in the field of liquid crystals. The rigid, aromatic benzothiazole core, when combined with flexible alkyl chains and other functional groups, can lead to the formation of mesophases, which are intermediate states of matter between solid and liquid.

Research has demonstrated that Schiff base derivatives incorporating a 6-ethoxybenzothiazole moiety can exhibit enantiotropic mesomorphism, meaning they display liquid crystal phases upon both heating and cooling. core.ac.uk For example, a series of 6-ethoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles were found to exhibit nematic and smectic C phases depending on the length of the alkanoyloxy chain. core.ac.uk Similarly, other studies have explored how modifications to the molecular structure, such as the introduction of a lateral hydroxyl group, can influence the mesomorphic properties of these compounds. researchgate.net The inclusion of the benzothiazole ring is noted to enhance the polarizability of the molecule, which is a key factor in the formation of liquid crystal phases. nycu.edu.tw

| Compound Series | Observed Mesophases | Key Structural Feature |

|---|---|---|

| 6-ethoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles | Nematic, Smectic C | Varied length of the alkanoyloxy chain |

| 6-ethoxy-2-(2-hydroxy-4-alkanoyloxybenzylidenamino)benzothiazoles | Nematic | Presence of a lateral hydroxyl group |

| 6-ethoxy-2-[4-(4-alkyloxybenzoyloxy)benzylidenamino]-benzothiazoles | Nematic, Smectic A | Ester linkage and varied alkyloxy chain length |

Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics and photonics. The benzothiazole ring, with its extended π-electron system, is an excellent building block for creating molecules with significant NLO properties.

Computational studies using density functional theory (DFT) have been employed to investigate the NLO properties of various benzothiazole derivatives. mdpi.com These studies have shown that the arrangement of electron-donating and electron-withdrawing groups on the benzothiazole scaffold can lead to large hyperpolarizability values, which are indicative of strong NLO activity. mdpi.comresearchgate.net For example, the synthesis of novel benzothiazole push-pull systems has been explored as potential NLO-phores. researchgate.net Furthermore, the incorporation of a benzothiazole group into dipeptide structures has been shown to result in self-assembled materials with second-harmonic generation (SHG) capabilities, a key NLO phenomenon. nih.gov

Agrochemical Applications of Benzothiazole Derivatives

The benzothiazole scaffold is a key structural component in a variety of agrochemicals due to its broad spectrum of biological activities. nih.govnih.govresearchgate.net Research in this area has led to the development of benzothiazole derivatives with fungicidal, insecticidal, and herbicidal properties. nih.govijsrst.com

Herbicidal Activity